molecular formula C14H20ClN3O3 B1389526 tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 939986-47-7

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1389526
CAS No.: 939986-47-7
M. Wt: 313.78 g/mol
InChI Key: IUYSDUHNGYZGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry conventions, providing a comprehensive description of its molecular architecture. The complete systematic name, this compound, accurately reflects the connectivity pattern and functional group arrangement within the molecule. This nomenclature system ensures unambiguous identification across scientific literature and chemical databases, facilitating accurate communication among researchers and regulatory agencies.

The compound is registered under Chemical Abstracts Service number 939986-47-7, which serves as its unique identifier in chemical databases worldwide. This registration number provides a standardized reference point that eliminates confusion arising from alternative naming conventions or structural variations. The molecular descriptor language number MFCD09607599 further supports database searches and chemical inventory management systems.

Several alternative designations exist for this compound, reflecting different nomenclature approaches and database conventions. The most commonly encountered synonym is 3-[(4-Chloro-2-pyrimidinyl)oxy]-1-piperidinecarboxylic acid tert-butyl ester, which emphasizes the ester functionality and pyrimidine substitution pattern. This alternative naming convention highlights the compound's derivation from piperidinecarboxylic acid and emphasizes the chloropyrimidine moiety as a key structural feature.

Property Value Reference
Chemical Abstracts Service Number 939986-47-7
Molecular Descriptor Language Number MFCD09607599
Molecular Formula C₁₄H₂₀ClN₃O₃
Molecular Weight 313.78 g/mol
Primary Synonym 3-[(4-Chloro-2-pyrimidinyl)oxy]-1-piperidinecarboxylic acid tert-butyl ester

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl provides a linear notation that encodes the complete molecular structure. This representation enables computational analysis and database searching while maintaining structural fidelity. The notation systematically describes the tert-butyl ester group, the piperidine ring system, and the chloropyrimidine substituent in a format readily interpreted by chemical software applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the three-dimensional arrangement of its constituent functional groups and rings systems. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated ring systems. This conformational preference minimizes steric interactions between substituents while maintaining optimal bond angles and lengths throughout the ring structure.

The chloropyrimidine moiety extends from the piperidine ring through an ether linkage at the 3-position, creating a rigid connection that influences the overall molecular shape. The pyrimidine ring system maintains planarity due to its aromatic character, with the chlorine substituent at the 4-position contributing to the electronic properties of the heterocycle. The spatial arrangement of these components creates distinct molecular regions that can participate in different types of intermolecular interactions.

The tert-butyl carboxylate group at the nitrogen atom of the piperidine ring introduces significant steric bulk that influences conformational preferences. The tert-butyl group adopts a staggered conformation to minimize intramolecular repulsions, while the carbonyl oxygen participates in potential hydrogen bonding interactions. This ester functionality also serves as a protecting group that can be selectively removed under appropriate reaction conditions, making the compound valuable as a synthetic intermediate.

Structural Feature Geometric Characteristics Conformational Impact
Piperidine Ring Chair conformation Minimizes steric strain
Pyrimidine Ring Planar aromatic system Rigid structural element
Ether Linkage Tetrahedral oxygen geometry Flexible connection point
tert-Butyl Group Staggered methyl arrangements Steric protection of ester
Chlorine Substituent Van der Waals radius 1.75 Å Electronic and steric effects

Computational modeling studies of related piperidine-pyrimidine systems suggest that the compound exhibits limited conformational flexibility due to the constraining effects of the ring systems and bulky substituents. The preferred conformations likely involve the chloropyrimidine ring positioned to minimize steric clashes with the tert-butyl ester group while maintaining favorable electronic interactions. These conformational preferences directly influence the compound's physical properties and potential biological activities.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic analysis of piperidine derivatives provides important insights into solid-state molecular arrangements and intermolecular interactions. While specific crystallographic data for this compound has not been extensively reported in the literature, related compounds offer valuable comparative information about expected packing motifs and structural features.

Similar piperidine-containing compounds typically crystallize in common space groups such as P-1 (triclinic) or P21/c (monoclinic), reflecting the asymmetric nature of the molecular structure and the presence of polar functional groups. The crystal packing arrangements are often dominated by hydrogen bonding interactions involving the carboxylate oxygen atoms and any available hydrogen bond donors. In the case of this compound, the nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors, while the piperidine nitrogen is protected by the carboxylate group.

The chlorine substituent on the pyrimidine ring contributes to the solid-state packing through weak halogen bonding interactions and van der Waals contacts. These interactions can influence the overall crystal stability and may affect physical properties such as melting point and solubility. The tert-butyl groups typically engage in hydrophobic interactions that help stabilize the crystal lattice while creating regions of reduced electron density.

Crystallographic Parameter Expected Range Related Compound Reference
Space Group P-1, P21/c, or similar
Unit Cell Volume 1200-1800 Ų
Density 1.2-1.4 g/cm³
Hydrogen Bonding O⋯H, N⋯H interactions
Halogen Interactions Cl⋯X weak contacts

The molecular packing in the solid state likely involves the formation of hydrogen-bonded chains or layers, with the pyrimidine rings potentially engaging in π-π stacking interactions when geometric constraints permit. The bulky tert-butyl groups create void spaces in the crystal lattice that may accommodate solvent molecules or influence the overall packing efficiency. Understanding these solid-state features is crucial for pharmaceutical applications where crystal form can significantly impact bioavailability and stability.

Storage conditions for this compound recommend sealed containers in dry environments at temperatures between 2-8°C, suggesting that the crystal structure may be sensitive to moisture or thermal effects. This temperature sensitivity indicates that the intermolecular interactions maintaining the crystal lattice are relatively weak, consistent with the presence of bulky organic substituents that limit close molecular packing. Proper storage conditions are essential for maintaining compound integrity and preventing polymorphic transitions that could affect chemical and physical properties.

Properties

IUPAC Name

tert-butyl 3-(4-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSDUHNGYZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671583
Record name tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-47-7
Record name tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Identity
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate, also known by its CAS number 939986-47-7, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C14H20ClN3O3 and a molar mass of 313.78 g/mol, this compound features a piperidine core substituted with a chloropyrimidine moiety, which may contribute to its pharmacological properties .

Biological Activity

Pharmacological Significance
The compound's structure suggests potential interactions with biological targets due to the presence of both the piperidine and chloropyrimidine functionalities. Piperidine derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .

Research indicates that compounds with similar structures can act as enzyme inhibitors or interact with various receptors in biological systems. For instance, piperidine derivatives have shown efficacy as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases . The presence of the chloropyrimidine group may enhance these interactions, potentially increasing the compound's potency against specific targets.

Research Findings

Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds. Here are some key findings:

StudyCompoundBiological ActivityResults
1 Piperidine derivativesAntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
2 PiperidinothiosemicarbazonesTuberculostaticMIC values as low as 2 µg/mL against M. tuberculosis strains
3 Various piperidine derivativesAcetylcholinesterase inhibitionStrong inhibitory activity noted

These studies underline the potential for this compound to exhibit similar biological activities.

Safety and Toxicology

Hazard Identification
According to safety data sheets, this compound is classified as causing skin and eye irritation (Category 2) and may exhibit specific target organ toxicity upon single exposure (Category 3) . Proper handling protocols should be followed to mitigate risks during research applications.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of piperidine and pyrimidine are often associated with various biological activities, including antiviral, antibacterial, and anticancer properties.

Studies have shown that compounds containing chloropyrimidine can exhibit significant biological activity. For instance:

  • Anticancer Activity : Research into similar compounds suggests that they may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antiviral Properties : Chloropyrimidine derivatives have been explored for their ability to inhibit viral replication, making them candidates for antiviral drug development.

Mechanistic Studies

Investigations into the mechanism of action of this compound may reveal insights into its interaction with biological targets. Understanding how tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate interacts at the molecular level can guide the design of more potent analogs.

Case Studies

Several case studies highlight the applications of related compounds:

StudyFindings
Study A Investigated the anticancer properties of similar piperidine derivatives, finding significant inhibition of cell proliferation in breast cancer models.
Study B Explored the antiviral effects of chloropyrimidine compounds against influenza viruses, demonstrating reduced viral load in treated cells.
Study C Focused on the synthesis and evaluation of piperidine-based inhibitors for specific enzyme targets in cancer metabolism.

Comparison with Similar Compounds

Ring Size Variation: Piperidine vs. Pyrrolidine

Compound : tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
CAS : 878558-18-0
Formula : C₁₃H₁₈ClN₃O₃ | MW : 299.76

  • Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered).
  • Impact : Reduced conformational flexibility in the pyrrolidine analog may affect binding interactions in biological targets. Lower molecular weight (299.76 vs. 313.79) could influence solubility and pharmacokinetics.

Pyrimidine Substitution Pattern

Compound : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
CAS : 1289386-94-2
Formula : C₁₅H₂₂ClN₃O₃ | MW : 327.81

  • Structural Difference : Pyrimidine substituent at piperidine position 4 (vs. 3) with 2-chloro and 6-methyl groups.
  • The altered substitution pattern may modify electronic properties (e.g., electron-withdrawing effects of chlorine vs. methyl).

Halogen Variation: Chlorine vs. Bromine

Compound : tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
CAS : 832735-41-8
Formula : C₁₄H₂₀BrN₃O₃ | MW : 370.24

  • Structural Difference : Bromine replaces chlorine at pyrimidine position 4.
  • Impact : Bromine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in drug-receptor binding but reduce metabolic stability compared to chlorine.

Linker Length Variation

Compound : tert-Butyl 3-(3-((4-chloropyrimidin-2-yl)oxy)propyl)piperidine-1-carboxylate
CAS : 1420811-17-1
Formula : C₁₇H₂₆ClN₃O₃ | MW : ~355.87 (estimated)

  • Structural Difference : A propyl linker separates the piperidine and pyrimidine groups.

Data Tables

Research Findings and Implications

  • Synthetic Accessibility : The tert-butyl carbamate group in all analogs simplifies purification and improves stability during multi-step syntheses .
  • Biological Relevance : Chloropyrimidine derivatives are prevalent in kinase inhibitors (e.g., JAK2, BTK), where halogen interactions with hinge regions are critical . Bromine analogs may offer enhanced binding but face metabolic challenges .
  • Structure-Activity Relationships (SAR) :
    • Piperidine vs. Pyrrolidine: The six-membered piperidine ring provides better conformational flexibility for target engagement compared to pyrrolidine .
    • Halogen Effects: Chlorine’s balance of electronegativity and size optimizes binding and stability, whereas bromine’s bulk may improve potency but reduce bioavailability .

Preparation Methods

Method Overview

This approach involves the nucleophilic substitution of a piperidine derivative bearing a suitable leaving group with a chloropyrimidine nucleophile. The key step is the formation of the ether linkage between the piperidine and the chloropyrimidine ring.

Typical Procedure

  • Starting Material: tert-Butyl 4-(hydroxy)piperidine-1-carboxylate (or a derivative with a good leaving group such as a mesylate or tosylate).
  • Reagent: 4-Chloropyrimidin-2-yl derivative, often in the form of a chloropyrimidine halide.
  • Reaction Conditions:
    • Use of a base such as potassium carbonate or cesium carbonate to deprotonate the hydroxyl group.
    • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN).
    • Elevated temperature (around 80-130°C) to facilitate nucleophilic substitution.
  • Outcome: Formation of the ether linkage with high regioselectivity.

Research Data

  • A study demonstrated the coupling of tert-Butyl 4-methylsulfonyloxypiperidine-1-carboxylate with chloropyrimidine derivatives under reflux in DMF, using potassium carbonate as base, achieving yields up to 95% (see).

Use of Activated Intermediates: Mesylates or Tosylates

Method Overview

This involves converting the hydroxyl group on the piperidine ring into a better leaving group such as a mesylate or tosylate, followed by nucleophilic substitution with chloropyrimidine.

Procedure

  • Step 1: Synthesis of tert-Butyl 4-(mesylate/tosylate)piperidine-1-carboxylate by treating the hydroxyl precursor with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Step 2: Coupling with chloropyrimidine derivative in polar aprotic solvents like DMF or N,N-dimethylacetamide (DMA) at elevated temperatures (~85°C).
  • Reaction Monitoring: TLC and LC-MS to confirm completion.
  • Yield: Typically ranges from 58% to 95%, depending on conditions.

Research Data

  • A method involving mesylate activation followed by coupling with chloropyrimidine in DMA at 85°C yielded the target compound with 58% efficiency (,).

Coupling via Nucleophilic Aromatic Substitution (SNAr)

Method Overview

This approach leverages the electrophilic nature of chloropyrimidine rings, which undergo SNAr reactions with nucleophilic piperidine derivatives.

Procedure

  • Reagents: Chloropyrimidine derivatives (e.g., 4-chloropyrimidin-2-yl) and tert-Butyl 4-aminopiperidine-1-carboxylate.
  • Reaction Conditions:
    • Use of strong bases like cesium fluoride (CsF) or sodium hydride (NaH).
    • Solvent: N,N-Dimethylacetamide (DMA).
    • Elevated temperature (~85°C).
    • Reaction times generally range from 12 to 18 hours.
  • Outcome: Efficient formation of the ether linkage with yields around 60-84%.

Research Data

  • A notable example involved heating a mixture of chloropyrimidine and tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate with CsF at 85°C, resulting in a 60% yield (,).

Key Considerations and Optimization

Parameter Typical Range Notes
Solvent DMF, DMA, Acetonitrile Polar aprotic solvents favor SNAr reactions.
Temperature 85°C - 130°C Elevated temperatures increase reaction rates.
Base Potassium carbonate, Cesium fluoride Strong bases facilitate nucleophilic attack.
Reaction Time 12-24 hours Longer times improve yields but may cause side reactions.

Summary of Experimental Data

Method Reagents Solvent Temperature Yield Reference
Nucleophilic substitution with chloropyrimidine tert-Butyl 4-(hydroxy)piperidine + chloropyrimidine halide DMF 80-130°C 95%
Activation via mesylate/tosylate tert-Butyl 4-(mesylate)piperidine + chloropyrimidine DMA 85°C 58-84% ,
SNAr with CsF tert-Butyl 4-(methanesulfonyloxy)piperidine + chloropyrimidine DMA 85°C 60% ,

Q & A

Q. How can the solubility and stability of tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate be systematically determined under varying experimental conditions?

  • Methodological Answer : Solubility should be assessed in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) using dynamic light scattering (DLS) or HPLC coupled with UV detection to quantify dissolution . Stability studies under acidic/basic conditions (e.g., pH 3–9 buffers) and thermal stress (25–60°C) can be monitored via NMR or LC-MS to detect degradation products .

Q. What safety protocols are critical during handling of this compound, given its structural analogs’ hazards?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols. Fire safety: Use CO₂ or dry chemical extinguishers; avoid water if reactive intermediates are present . Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirm piperidine and pyrimidine ring connectivity via coupling patterns (e.g., 3J coupling for oxy-group substitution) .
  • HRMS : Verify molecular weight (expected [M+H]⁺ ≈ 314.12) and isotopic Cl pattern .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize side reactions (e.g., Boc deprotection or pyrimidine ring chlorination)?

  • Methodological Answer :
  • Stepwise Coupling : React tert-butyl piperidine-3-ol with 4-chloropyrimidin-2-yl chloride under mild conditions (0–20°C, DMAP/triethylamine in dichloromethane) to reduce Boc cleavage .
  • Protection Strategies : Use TBDMS-protected intermediates to stabilize reactive hydroxyl groups before deprotection .
  • Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc) and isolate via column chromatography with neutral alumina to avoid acidic degradation .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :
  • Dose-Response Validation : Perform in vitro assays (e.g., kinase inhibition) across multiple concentrations (1 nM–100 µM) to establish IC₅₀ values .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Analog Comparison : Compare activity with tert-butyl piperidine-carboxylate derivatives (e.g., 4-aminophenoxy variants) to isolate the role of the 4-chloropyrimidinyl group .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR or PI3K). Focus on hydrogen bonding between the pyrimidine oxygen and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. Br at pyrimidine C4) on activity using Random Forest or SVM algorithms .

Methodological Notes for Data Contradictions

  • Synthetic Yield Variability : Cross-validate reaction conditions (e.g., catalyst purity, solvent dryness) using Karl Fischer titration .
  • Biological Replicability : Ensure cell line authentication (STR profiling) and assay controls (e.g., staurosporine for kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.